protoveratrine A protoveratrine A Protoveratrine is a natural product found in Veratrum album with data available.
Brand Name: Vulcanchem
CAS No.: 143-57-7
VCID: VC21322528
InChI: InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3
SMILES: CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Molecular Formula: C41H63NO14
Molecular Weight: 793.9 g/mol

protoveratrine A

CAS No.: 143-57-7

Cat. No.: VC21322528

Molecular Formula: C41H63NO14

Molecular Weight: 793.9 g/mol

* For research use only. Not for human or veterinary use.

protoveratrine A - 143-57-7

CAS No. 143-57-7
Molecular Formula C41H63NO14
Molecular Weight 793.9 g/mol
IUPAC Name [16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate
Standard InChI InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3
Standard InChI Key HYTGGNIMZXFORS-UHFFFAOYSA-N
Isomeric SMILES CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
SMILES CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O
Canonical SMILES CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O

Chemical Properties and Structure

Molecular Identification

Protoveratrine A is chemically identified through several standardized parameters that facilitate its recognition and classification within scientific literature and databases:

  • CAS Registry Number: 143-57-7

  • Molecular Formula: C41H63NO14

  • Molecular Weight: 793.94 g/mol

  • FDA UNII: XP343X1HJU

The compound possesses a complex steroidal structure characteristic of the veratrum alkaloids, with multiple functional groups that contribute to its biological activity and physicochemical properties.

Physical and Chemical Properties

Protoveratrine A exhibits distinctive physical and chemical characteristics that influence its handling, storage, and pharmaceutical formulation. These properties have been determined through various analytical methods and are summarized in the following table:

PropertyValueNotes
Physical StatePowderWhite crystalline material
Melting Point267-269°CCharacteristic thermal transition
Optical Rotation[α]D25 -40.5° (pyridine); [α]D25 -10.5° (chloroform)Exhibits laevorotatory activity
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetoneLimited water solubility
Storage Temperature2-8°CRecommended for stability
Boiling Point747.91°CRough estimate
Density1.36±0.1 g/cm3 (20°C, 760 Torr)Standard conditions
pKa10.74±0.70Predicted value
Refractive Index1.6220Estimated value

When dissolved in sulfuric acid, protoveratrine A produces a characteristic blue coloration, which serves as a qualitative identification test for this alkaloid .

Source and Isolation

Natural Sources

Protoveratrine A is predominantly found in plants belonging to the Veratrum genus, with Veratrum album (white hellebore) being the primary natural source . This perennial herbaceous plant is native to Europe and parts of Asia, where it grows in mountainous meadows and has a long history of both therapeutic and toxic applications in traditional medicine systems.

The alkaloid content of Veratrum species can vary significantly based on geographical location, growth conditions, plant part, and harvest time, with the highest concentrations of protoveratrine A typically found in the rhizomes and roots of mature plants.

Isolation and Purification

The isolation of protoveratrine A from plant material involves several extraction and purification steps. The compound yields colorless crystals when recrystallized from ethanol . The historical isolation process established by Salzberger has been refined over time to improve yield and purity.

Modern isolation techniques typically involve:

  • Extraction of plant material with organic solvents

  • Sequential fractionation based on acid-base properties of alkaloids

  • Column chromatography separation

  • Crystallization to obtain pure protoveratrine A

Upon alkaline hydrolysis, protoveratrine A yields protoverine, two moles of acetic acid, one mole of (-)-methylbutyric acid, and one mole of (+)-2-hydroxy-2-methylbutyric acid, providing insight into its structural components .

Pharmacological Properties

Pharmacokinetics

Limited pharmacokinetic data for protoveratrine A is available from animal studies, primarily in rats. The following table summarizes key pharmacokinetic parameters:

ParameterValueConditionsSpecies/Population
Cmax23.5 ng/mL0.4 mg/kg single oral doseHealthy adult male rats (fasted)
Cmax21 ng/mL12.5 μg/kg single intravenous doseHealthy adult male rats (fasted)
AUC494.9 ng × h/mL0.4 mg/kg single oral doseHealthy adult male rats (fasted)

These pharmacokinetic parameters indicate that protoveratrine A achieves similar maximum plasma concentrations through both oral and intravenous routes, though at significantly different doses, suggesting limited oral bioavailability.

Therapeutic Applications

Historical Use in Hypertension

Protoveratrine A has been historically employed in the treatment of hypertension, particularly in cases requiring significant blood pressure reduction . Clinical studies have demonstrated its efficacy in lowering blood pressure through both central and peripheral mechanisms.

Neuroprotective Effects

More recent research has identified potential neuroprotective properties of protoveratrine A in ischemic stroke models . These effects may be related to its ability to modulate neurovascular function, though detailed mechanisms remain to be fully elucidated. This represents a potential avenue for further investigation into alternative therapeutic applications beyond cardiovascular disease.

Comparison with Protoveratrine B

Structural and Pharmacological Similarities

Protoveratrine A and protoveratrine B are closely related alkaloids that share similar chemical structures and pharmacological properties. Both compounds demonstrate qualitatively comparable hypotensive, bradycrotic, and emetic actions when administered to hypertensive patients . Their structural similarity is reflected in their molecular formulas, with protoveratrine B (C41H63NO15) having one additional oxygen atom compared to protoveratrine A (C41H63NO14) .

Comparative Efficacy and Tolerability

Comparative clinical studies have revealed important differences between these two alkaloids in terms of therapeutic potential and adverse effect profiles. Key findings include:

  • On a weight basis, protoveratrine B was found to be slightly less potent than protoveratrine A in lowering blood pressure

  • Protoveratrine B was significantly better tolerated than protoveratrine A (p<0.001) in controlled studies

  • Notably, protoveratrine B demonstrated minimal emetic activity when administered intravenously at doses sufficient to normalize blood pressure

These findings suggest that despite its marginally lower hypotensive potency, protoveratrine B offers a more favorable therapeutic index due to reduced emetic potential. This advantage has led researchers to recommend protoveratrine B over protoveratrine A for parenteral administration in clinical settings requiring rapid blood pressure control .

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